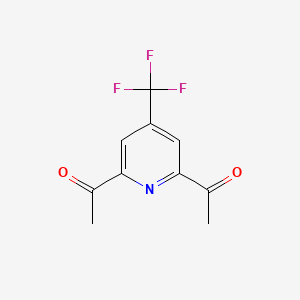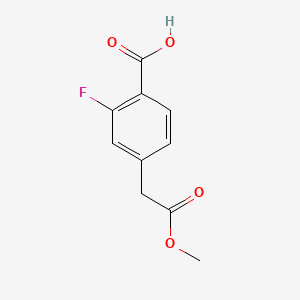
tert-Butyl 2-(4-chlorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(4-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of a tert-butyl group, a 4-chlorophenyl group, and an acrylate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl 2-(4-chlorophenyl)acrylate typically involves the esterification of 2-(4-chlorophenyl)acrylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
tert-Butyl 2-(4-chlorophenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Polymerization: The acrylate moiety allows the compound to participate in polymerization reactions, forming polymers or copolymers with other monomers.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(4-chlorophenyl)acrylate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which find applications in coatings, adhesives, and sealants.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies focusing on its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(4-chlorophenyl)acrylate involves its interaction with various molecular targets and pathways. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of polymeric materials and drug delivery systems, where the compound can form stable linkages with other molecules.
The 4-chlorophenyl group can participate in aromatic substitution reactions, allowing the compound to interact with biological targets such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
tert-Butyl 2-(4-chlorophenyl)acrylate can be compared with other similar compounds, such as:
tert-Butyl acrylate: Lacks the 4-chlorophenyl group, making it less reactive in aromatic substitution reactions.
2-(4-chlorophenyl)acrylic acid: Lacks the tert-butyl ester group, which affects its solubility and reactivity in esterification reactions.
Methyl 2-(4-chlorophenyl)acrylate: Similar structure but with a methyl ester group instead of a tert-butyl group, leading to differences in steric hindrance and reactivity.
The uniqueness of this compound lies in its combination of the tert-butyl ester and 4-chlorophenyl groups, which confer distinct chemical and physical properties that are valuable in various applications.
Propiedades
Fórmula molecular |
C13H15ClO2 |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO2/c1-9(12(15)16-13(2,3)4)10-5-7-11(14)8-6-10/h5-8H,1H2,2-4H3 |
Clave InChI |
PZKWECKMEZYXPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(=C)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)

![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)


![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
![Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B13662671.png)
![2-Isopropyl-5,6,7,8-tetrahydro-benzo[7]annulen-9-one](/img/structure/B13662675.png)
![Ethyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13662682.png)


